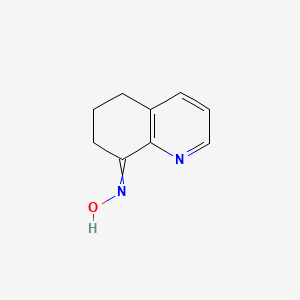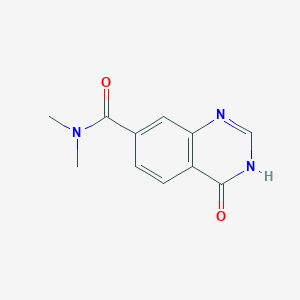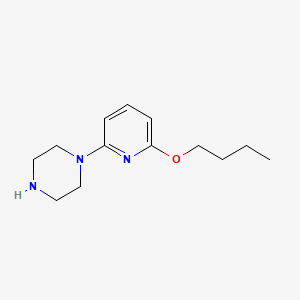
1-(6-Butoxypyridin-2-Yl)Piperazine
Übersicht
Beschreibung
1-(6-Butoxypyridin-2-Yl)Piperazine is an organic compound with the empirical formula C13H21N3O and a molecular weight of 235.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCCCOc1cccc(n1)N2CCNCC2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Antipsychotic Potential : A study reported the synthesis and evaluation of conformationally restricted butyrophenones, including compounds with a piperazine moiety, for their antipsychotic potential. Compounds exhibited selectivity for serotonin receptors, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).
α1-AR Antagonistic Activities : Research on 1-(benzoxazole-2-yl)piperazine derivatives highlighted their potential as α1-adrenoceptor antagonists. This suggests their relevance in developing treatments for conditions modulated by α1-AR activity (Li et al., 2008).
Docking Studies and Synthesis of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including novel compounds synthesized for medicinal chemistry applications, underscored the importance of piperazine derivatives in drug development. Docking studies provided insights into their potential interactions and activities (Balaraju et al., 2019).
Cancer Treatment : AZD3514, a piperazine derivative, demonstrated potential as an androgen receptor downregulator for treating advanced prostate cancer, showcasing the therapeutic applications of piperazine in oncology (Bradbury et al., 2013).
ACC1/2 Inhibition : Novel piperazinyl derivatives were identified as potent ACC1/2 non-selective inhibitors, indicating their potential in addressing metabolic disorders by modulating acetyl-CoA carboxylase activity (Chonan et al., 2011).
Antimicrobial and Antitumor Activities : Synthesis of 5-[4-(4-aryl-1-piperazinyl)butoxy]coumarins highlighted their antibacterial, antifungal, and antitumor potentials. This research illustrates the broad spectrum of pharmacological applications of piperazine derivatives (Ostrowska et al., 2016).
Soluble Epoxide Hydrolase Inhibition : The development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase emphasizes piperazine's role in exploring therapeutic targets for disease models, including cardiovascular diseases (Thalji et al., 2013).
Neurological Disorders : Piperazine derivatives have been shown to possess antiarrhythmic and antihypertensive effects, as well as alpha-adrenoceptor binding affinities, indicating their potential in treating neurological disorders (Malawska et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(6-Butoxypyridin-2-Yl)Piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is known to regulate the release of histamine and other neurotransmitters in the brain, while the σ1R is involved in modulating the function of other receptors.
Mode of Action
This compound interacts with its targets, the H3R and σ1R, leading to changes in the receptor’s activity
Pharmacokinetics
One of the major metabolites of a similar compound, buspirone, is 1-pyrimidinylpiperazine (1-pp), which may contribute to the pharmacological activity . Buspirone has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, an elimination half-life of about 2.5 hours, and the pharmacokinetics are linear over the dose range 10 to 40mg . These properties might give some insight into the ADME properties of this compound.
Biochemische Analyse
Biochemical Properties
1-(6-Butoxypyridin-2-Yl)Piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways or signal transduction, leading to changes in cellular behavior. These effects are essential for understanding how the compound can be used in therapeutic settings and its potential side effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term studies in vitro and in vivo are essential to understand these temporal effects and their implications for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or receptor binding. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. Understanding these dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the metabolism of other compounds, leading to changes in metabolic pathways. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and its potential therapeutic effects. Understanding the transport and distribution of the compound is essential for optimizing its use in therapeutic settings .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s activity and its interactions with other biomolecules. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Eigenschaften
IUPAC Name |
1-(6-butoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-3-11-17-13-6-4-5-12(15-13)16-9-7-14-8-10-16/h4-6,14H,2-3,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOHEYKESQFZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650767 | |
| Record name | 1-(6-Butoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-07-4 | |
| Record name | 1-(6-Butoxy-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Butoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


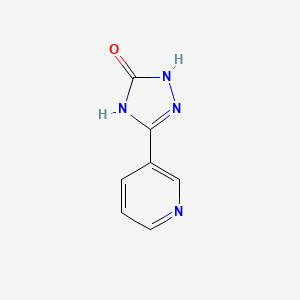
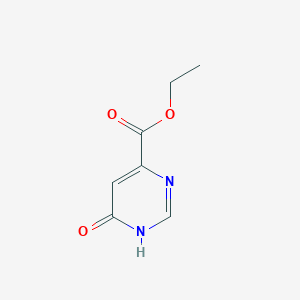
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)



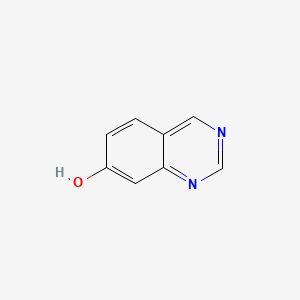
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)


